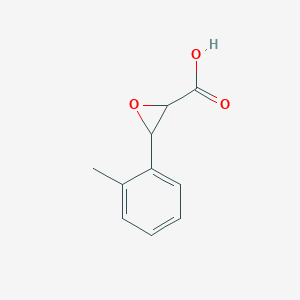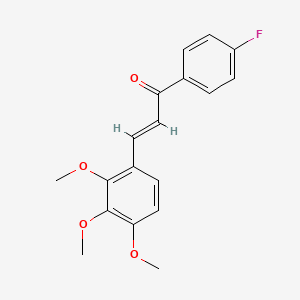
Methyl 3-(2-methylphenyl)oxirane-2-carboxylate
概要
説明
Methyl 3-(2-methylphenyl)oxirane-2-carboxylate: is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl group attached to the oxirane ring and a carboxylate ester group. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to prepare methyl 3-(2-methylphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes. This reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, often at room temperature, to form the oxirane ring.
Cyclization Reactions: Another method involves the cyclization of halohydrins. For example, the reaction of 2-methylphenylacetaldehyde with a halogenating agent followed by treatment with a base can lead to the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-(2-methylphenyl)oxirane-2-carboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of diols.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alcohols can open the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction: Diols and other reduced products.
Substitution: Substituted oxirane derivatives with different functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(2-methylphenyl)oxirane-2-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a substrate in catalytic reactions to study the mechanisms of epoxide ring-opening and other transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides and carboxylates.
Medicine:
Drug Development: this compound is explored as a potential intermediate in the synthesis of drug candidates with various therapeutic applications.
Industry:
Polymer Production: It is used in the production of polymers and resins, where the oxirane ring can undergo polymerization reactions.
作用機序
The mechanism of action of methyl 3-(2-methylphenyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: Similar in structure but with the methyl group on the para position of the phenyl ring.
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Contains a methoxy group instead of a methyl group on the phenyl ring.
Ethyl 3-(2-methylphenyl)oxirane-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-(2-methylphenyl)oxirane-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
特性
IUPAC Name |
methyl 3-(2-methylphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-3-4-6-8(7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMDARHEXLJCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B3096558.png)













